3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1014029-13-0
VCID: VC5126964
InChI: InChI=1S/C22H31N7O2/c1-6-10-27-18-19(23-21(27)29-17(4)15(2)16(3)24-29)25(5)22(31)28(20(18)30)14-13-26-11-8-7-9-12-26/h6H,1,7-14H2,2-5H3
SMILES: CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Molecular Formula: C22H31N7O2
Molecular Weight: 425.537

3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 1014029-13-0

Cat. No.: VC5126964

Molecular Formula: C22H31N7O2

Molecular Weight: 425.537

* For research use only. Not for human or veterinary use.

3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 1014029-13-0

Specification

CAS No. 1014029-13-0
Molecular Formula C22H31N7O2
Molecular Weight 425.537
IUPAC Name 3-methyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C22H31N7O2/c1-6-10-27-18-19(23-21(27)29-17(4)15(2)16(3)24-29)25(5)22(31)28(20(18)30)14-13-26-11-8-7-9-12-26/h6H,1,7-14H2,2-5H3
Standard InChI Key AFNBHZQJIPHXGA-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3,6,7-tetrahydro-1H-purine-2,6-dione core, a bicyclic structure comprising fused pyrimidine and imidazole rings. Key substituents include:

  • 3-Methyl group: Attached to the purine nitrogen at position 3, enhancing lipophilicity and metabolic stability.

  • 2-(Piperidin-1-yl)ethyl chain: A tertiary amine-containing side chain at position 1, contributing to solubility and potential receptor interactions .

  • Prop-2-en-1-yl (allyl) group: At position 7, introducing unsaturation for conformational flexibility.

  • 3,4,5-Trimethyl-1H-pyrazol-1-yl: A bulky heteroaromatic substituent at position 8, likely influencing steric and electronic interactions with biological targets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC22H31N7O2
Molecular Weight425.537 g/mol
IUPAC Name3-methyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
SMILESCC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C

The compound’s solubility remains uncharacterized, though the piperidine and allyl groups suggest moderate polarity.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step protocols:

  • Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic conditions.

  • Substituent Introduction:

    • Allylation: Prop-2-en-1-yl groups are introduced via nucleophilic substitution or transition metal-catalyzed coupling .

    • Piperidine-Ethyl Attachment: Achieved through alkylation of the purine nitrogen with 2-(piperidin-1-yl)ethyl bromide.

    • Pyrazole Functionalization: 3,4,5-Trimethylpyrazole is coupled via Mitsunobu or Ullmann reactions .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent regiochemistry.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material).

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (m/z 425.537).

Comparative Analysis of Structural Analogs

CompoundKey Structural DifferencesBiological ActivitySource
3,7-Dimethyl-8-[(3S)-3-(1H-pyrazol-5-yl)piperidin-1-yl]methylpurine-2,6-dioneLacks allyl and trimethylpyrazole groupsModerate CDK inhibition (IC50 = 0.19 µM)
8-[3-Aminopiperidin-1-yl]xanthinesVaried aryloxypropyl substituentsAurora kinase inhibition (IC50 = 1.50 µM)
1H-Pyrazole-5-carbohydrazidesSimplified purine substituentsA549 cytotoxicity (IC50 = 26 µM)

Future Research Directions

  • Pharmacokinetic Profiling: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Proteomic studies to map kinase binding profiles .

  • Toxicology Studies: Acute and chronic toxicity assessments in preclinical models.

  • Structural Optimization: Explore substitutions at positions 7 and 8 to enhance potency .

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